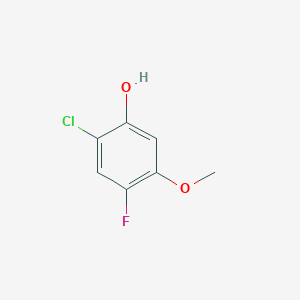

2-Chloro-4-fluoro-5-methoxyphenol

Description

Contextualization within Halogenated and Methoxylated Phenols

Phenols are organic compounds characterized by a hydroxyl (-OH) group attached to an aromatic ring. vedantu.com This structure imparts distinct physical and chemical properties, such as higher boiling points compared to other hydrocarbons of similar molecular mass, due to intermolecular hydrogen bonding. byjus.comunacademy.com The acidity of phenols and their solubility in water are also governed by this hydroxyl group. byjus.compw.live

The introduction of substituents onto the phenolic ring dramatically influences the molecule's reactivity and properties. Halogen atoms (like chlorine and fluorine) and methoxy groups (-OCH3) are particularly significant:

Halogenation: The presence of chlorine and fluorine, both electronegative atoms, withdraws electron density from the aromatic ring through an inductive effect. This generally increases the acidity of the phenolic proton. Phenols are highly reactive toward electrophilic aromatic substitution, and halogenation can lead to polysubstituted products. capitalresin.com

Methoxylation: The methoxy group, conversely, can donate electron density to the aromatic ring via resonance, which can influence the regioselectivity of further reactions. Guaiacol (2-methoxyphenol) is a common natural phenolic compound featuring this group.

2-Chloro-4-fluoro-5-methoxyphenol is thus situated within a complex class of molecules where the interplay of electron-withdrawing halogens and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, dictating its behavior in chemical reactions.

Below is a comparative table of the physicochemical properties of phenol (B47542) and related substituted phenols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Phenol | C₆H₅OH | 94.11 | 181.7 | 41 |

| 2-Chlorophenol | C₆H₄ClOH | 128.56 | 175 | 8.7 |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 185 | 43-46 |

| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 205 | 26-29 |

| This compound | C₇H₆ClFO₂ | 176.57 | Not available | Not available |

Data sourced from various chemical databases. Data for this compound is limited due to its specificity.

Strategic Importance as a Molecular Scaffold and Synthetic Intermediate

The true value of this compound lies in its potential as a molecular scaffold and a versatile synthetic intermediate. Substituted phenols are indispensable in the creation of a vast range of products, from pharmaceuticals and agrochemicals to polymers. vedantu.com The specific arrangement of functional groups in this compound offers multiple reaction sites for chemists to exploit:

The hydroxyl group can be transformed into ethers or esters, or it can direct subsequent electrophilic substitutions to specific positions on the ring.

The chlorine and fluorine atoms can be replaced through various nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

The methoxy group can potentially be cleaved to reveal another hydroxyl group, leading to dihydroxyphenolic structures.

The aromatic ring itself can undergo further substitution, with the existing groups directing the position of new substituents.

This multifunctionality makes it a valuable building block for constructing more complex molecules with precisely controlled three-dimensional structures, a critical requirement in drug design and materials science. The synthesis of highly substituted phenols with complete regiochemical control is a significant area of research, highlighting the demand for such versatile intermediates. vedantu.com

Historical Trajectory and Evolution of Research Focus

While specific historical records for this compound are scarce, its existence is a direct result of the long and evolving history of phenol synthesis. Phenol was first isolated from coal tar in 1834. nih.gov The increasing demand for phenol, especially for military explosives during the World Wars, spurred the development of synthetic manufacturing processes. nih.gov

Early methods included the sulfonation process and the chlorination (Raschig-Hooker) process. nih.gov A major breakthrough came with the development of the cumene process after World War II, which remains the dominant industrial method for producing phenol today. nih.gov This process is advantageous as it co-produces acetone, another valuable industrial chemical. guidechem.com

The focus of research has since shifted from the bulk production of simple phenol to the development of sophisticated methods for creating highly functionalized and polysubstituted phenols. The historical trajectory shows a clear progression:

Isolation and Bulk Synthesis: Initial focus on obtaining phenol from natural sources and then developing large-scale industrial syntheses.

Functionalization: Development of methods to add substituents to the phenol ring, such as halogenation and alkylation. However, these early methods often lacked regioselectivity, leading to mixtures of products. vedantu.com

Regioselective and Efficient Synthesis: Modern organic synthesis focuses on developing methods that allow for the precise placement of multiple, different functional groups on the phenol ring.

The synthesis of a molecule like this compound is emblematic of this modern era, requiring advanced, multi-step synthetic strategies to achieve the desired substitution pattern.

Overview of Current Research Landscape and Emerging Trends

The current research landscape in phenol chemistry is vibrant and focused on efficiency, selectivity, and sustainability. Several key trends are shaping the field and are relevant to the synthesis and application of complex molecules like this compound.

C-H Bond Functionalization: A major area of contemporary research is the direct functionalization of carbon-hydrogen (C-H) bonds on the phenol ring. byjus.com This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. Researchers are developing catalytic systems to achieve ortho-, meta-, and para-selective C-H functionalization of free phenols. byjus.com

Photocatalysis and Electrochemistry: There is a growing interest in using light (photocatalysis) and electricity (electrochemistry) to drive phenol synthesis and functionalization. byjus.comchemsrc.com These methods can often be performed under mild conditions, reducing energy consumption and the need for harsh reagents. For instance, the direct, one-pot oxidation of benzene to phenol using photocatalysis is an area of intense investigation as a more sustainable alternative to the cumene process. chemsrc.com

Novel Cycloaromatization Protocols: New methods are being developed to construct the phenol ring itself from acyclic precursors. These cycloaromatization techniques allow for the synthesis of highly substituted phenol derivatives that are difficult to access through traditional aromatic substitution routes. unacademy.comsinocurechem.com

Applications in Materials and Biology: Research continues to explore the use of novel phenolic compounds as antioxidants, in the development of advanced polymers, and as key intermediates in the synthesis of biologically active molecules for medicine and agriculture. vedantu.compw.live

The compound this compound fits squarely within these emerging trends. Its synthesis would rely on the advanced, regioselective methods currently being developed, and its unique electronic and structural features make it an attractive candidate for exploration in the synthesis of new materials and potential pharmaceutical agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOAJLWCHRJFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Methoxyphenol

Regioselective and Stereoselective Synthesis Strategies

Achieving the desired substitution pattern on the aromatic ring of 2-Chloro-4-fluoro-5-methoxyphenol requires careful selection and sequential application of synthetic methods. The interplay between the directing effects of the substituents is a key consideration in designing a successful synthesis.

Halogenation Pathways and Directed Ortho Metalation (DoM) Approaches

The introduction of chlorine and fluorine atoms at specific positions on the phenol (B47542) ring is a critical step. Traditional electrophilic halogenation of phenols often leads to a mixture of ortho and para isomers, with the para-substituted product being the major one. sci-hub.se

To achieve the desired 2-chloro substitution, a common strategy involves the direct chlorination of a suitable precursor, such as 4-fluorophenol. This reaction can be carried out using inexpensive chlorinating agents like chlorine gas or sulfuryl chloride in the presence of water, which helps to control the reaction and improve selectivity.

One of the most powerful strategies for achieving regioselective functionalization of aromatic rings is Directed Ortho Metalation (DoM) . wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired position. wikipedia.org Common DMGs include methoxy groups, amides, and tertiary amines. wikipedia.org

In the context of synthesizing this compound, a plausible DoM strategy could start from 4-fluoro-3-methoxyanisole. The methoxy group can act as a DMG, directing lithiation to the C2 position. Subsequent quenching of the aryllithium species with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), would introduce the chlorine atom at the desired position.

| Starting Material | Directing Group | Position of Metalation | Electrophile | Product |

| 4-fluoro-3-methoxyanisole | Methoxy | C2 | N-chlorosuccinimide (NCS) | 2-Chloro-4-fluoro-5-methoxyanisole |

A variety of halogenating agents are available for such transformations, each with its own reactivity and selectivity profile. tcichemicals.com The choice of reagent is critical for achieving high yields and minimizing side reactions.

Introduction of the Methoxy Group: Etherification and O-Alkylation Methods

The methoxy group can be introduced through various etherification or O-alkylation methods. nih.govorganic-chemistry.org A common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. The chemoselectivity of O-alkylation versus N-alkylation can be a challenge in molecules containing both hydroxyl and amino groups, but for phenols, O-alkylation is generally favored. nih.gov

In a synthetic route towards this compound, the methoxy group might be present in the starting material, such as 4-fluoro-3-methoxyphenol or introduced at a later stage. For instance, if the synthesis starts from a dihydroxyphenol derivative, selective methylation of one hydroxyl group would be necessary.

Selective Introduction of the Phenolic Hydroxyl Group

The final step in the synthesis of this compound often involves the selective formation of the phenolic hydroxyl group. This can be achieved through several methods, including the demethylation of a methoxy group or the hydrolysis of an ester or other protecting group.

Selective demethylation of polymethoxybenzene derivatives can be challenging, as it often requires harsh conditions that can lead to the cleavage of multiple methoxy groups. However, regioselective methods have been developed. For example, the use of Lewis acids like aluminum chloride or boron tribromide can sometimes achieve selective demethylation, particularly at positions ortho to other substituents. google.com

An alternative approach is to synthesize the corresponding anisole derivative, 2-chloro-4-fluoro-5-methoxyanisole, and then selectively cleave one of the methyl ethers to unveil the phenol. The choice of which methoxy group is cleaved can often be controlled by the reaction conditions and the electronic nature of the other substituents on the ring.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis are all powerful tools that can be applied to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-O, and C-Halogen Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient methods for the formation of carbon-carbon, carbon-oxygen, and carbon-halogen bonds. beilstein-journals.orgnih.govbeilstein-journals.orgbohrium.com

Palladium- and copper-catalyzed reactions are particularly useful for the synthesis of phenols from aryl halides. beilstein-journals.orgorganic-chemistry.org For example, the Buchwald-Hartwig amination protocol can be adapted for C-O bond formation, allowing for the synthesis of phenols from aryl halides and a hydroxide source. beilstein-journals.org These methods often proceed under milder conditions and with a broader substrate scope compared to traditional methods. beilstein-journals.org

While direct application to the synthesis of this compound might be complex, these cross-coupling strategies could be employed to construct the substituted aromatic ring system from simpler precursors.

| Catalyst System | Reactants | Bond Formed | Potential Application |

| Palladium/Buchwald Ligand | Aryl Halide + KOH | C-O | Introduction of the hydroxyl group |

| Copper/Ligand | Aryl Halide + Methoxide | C-O | Introduction of the methoxy group |

Organocatalytic and Biocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. chiba-u.jp In the context of phenol synthesis, organocatalytic methods for halogenation have been developed. sci-hub.seresearchgate.net For instance, ammonium salts have been shown to catalyze the ortho-selective monohalogenation of phenols. sci-hub.se Such methods could provide a regioselective route to introduce the chlorine atom in the synthesis of this compound.

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.comresearchgate.netacs.org Enzymes such as oxidoreductases (e.g., tyrosinase, laccase) can catalyze the hydroxylation of phenolic compounds. mdpi.comnih.gov While the direct synthesis of this compound using biocatalysis may not be established, enzymatic transformations could be used to introduce or modify functional groups on a precursor molecule with high regioselectivity. nih.gov For example, a biocatalytic hydroxylation could be used to introduce the phenolic hydroxyl group at a specific position on the aromatic ring.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of green chemistry is not only an environmental imperative but also a driver of economic benefits through reduced costs for materials, energy, and waste management. This section explores the application of green chemistry principles to the synthesis of this compound, with a focus on sustainable synthetic routes.

Solvent-Free and Aqueous Media Syntheses

A significant portion of the environmental impact of chemical synthesis is associated with the use of volatile organic compounds (VOCs) as solvents. Consequently, the development of solvent-free and aqueous media syntheses is a key area of green chemistry research. While specific solvent-free or aqueous synthetic routes for this compound are not extensively documented in publicly available literature, the principles can be applied based on syntheses of similar phenolic compounds.

For instance, the chlorination of phenols, a potential step in the synthesis of this compound, can be performed in aqueous media. A patented process for the preparation of 2-chloro-4-fluorophenol involves the chlorination of 4-fluorophenol in the presence of water, using chlorine gas or sulfuryl chloride as the chlorinating agent. google.com This approach avoids the use of chlorinated organic solvents and allows for easier separation of the product.

Hypothetical Application to this compound Synthesis:

A similar aqueous chlorination could be envisioned for a precursor like 4-fluoro-5-methoxyphenol. The reaction would proceed in water, minimizing the need for organic solvents.

Table 1: Comparison of Conventional vs. Aqueous Chlorination of a Phenolic Precursor

| Parameter | Conventional Synthesis | Aqueous Synthesis |

| Solvent | Dichloromethane, Chloroform | Water |

| Environmental Impact | High (VOC emissions) | Low |

| Safety Hazard | Toxic and carcinogenic solvents | Minimal |

| Product Separation | Requires extraction and distillation | Simpler phase separation |

Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent, represent another green alternative. These methods can lead to higher reaction rates, improved selectivity, and easier product isolation. While no specific solvent-free synthesis of this compound is reported, this approach is a promising area for future research.

Atom Economy and E-Factor Considerations in Process Development

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. chembam.com

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. greenchemistry-toolkit.org A higher atom economy indicates a more efficient and less wasteful process.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.comgreenchemistry-toolkit.org A lower E-Factor signifies a greener process.

In the context of synthesizing this compound, a multi-step synthesis would require an analysis of the atom economy and E-Factor at each step to identify areas for improvement. For example, substitution and elimination reactions often have poor atom economy, while addition and rearrangement reactions are inherently more efficient.

Table 2: Illustrative Atom Economy and E-Factor for a Hypothetical Synthesis Step

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) | E-Factor (Illustrative) |

| Substitution | Precursor + Chlorinating Agent | This compound | Salt + Acid | < 100% | > 1 |

| Addition | Precursor + Reagent | Functionalized Intermediate | None | 100% | ~ 0 |

By prioritizing reactions with high atom economy and designing processes that minimize waste, the synthesis of this compound can be made more sustainable. This includes the recycling of solvents and catalysts, and the valorization of byproducts where possible.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer green alternatives to traditional chemical synthesis. These techniques can often be conducted under mild conditions (room temperature and pressure) and can offer unique selectivity.

Photochemical Synthesis: This method uses light to initiate chemical reactions. Photochemical chlorination of aromatic compounds, for instance, can proceed with high selectivity and without the need for harsh reagents. While specific photochemical routes to this compound are not documented, the principle of using light to activate a chlorinating agent in the presence of a suitable precursor is a viable area of investigation. A patent for the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde mentions the use of high-pressure ultraviolet light for a chlorination reaction, highlighting the industrial potential of photochemical methods. google.com

Electrochemical Synthesis: Electrochemistry uses electrical energy to drive chemical reactions. Electrosynthesis can replace stoichiometric reagents with electrons, significantly improving atom economy and reducing waste. For example, electrochemical halogenation of aromatic compounds is a well-established technique that can be more selective and environmentally friendly than traditional methods. The electrochemical synthesis of this compound could potentially proceed via the anodic oxidation of a suitable precursor in the presence of a chloride source. This would avoid the use of corrosive and hazardous chlorinating agents.

The exploration of photochemical and electrochemical routes for the synthesis of this compound represents a frontier in the development of sustainable and efficient manufacturing processes for this important chemical compound.

Mechanistic Elucidation of 2 Chloro 4 Fluoro 5 Methoxyphenol S Chemical Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The rate and regioselectivity of these reactions on 2-Chloro-4-fluoro-5-methoxyphenol are determined by the cumulative electronic effects of its substituents.

Influence of Halogen and Methoxy Substituents on Activation and Direction

The substituents on the aromatic ring of this compound exert competing influences on the regioselectivity of electrophilic attack. The hydroxyl (-OH) and methoxy (-OCH3) groups are potent activating groups, donating electron density to the ring through resonance, thereby making the ring more susceptible to electrophilic attack. vanderbilt.edu They are both ortho, para-directors. youtube.com In contrast, the chloro (-Cl) and fluoro (-F) substituents are deactivating groups due to their inductive electron withdrawal. vanderbilt.edu However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

The directing effects of these substituents on this compound are as follows:

Hydroxyl group (at C1): Strongly activating and directs ortho (C2, C6) and para (C4).

Chloro group (at C2): Deactivating and directs ortho (C1, C3) and para (C5).

Fluoro group (at C4): Deactivating and directs ortho (C3, C5) and para (C1).

Methoxy group (at C5): Activating and directs ortho (C4, C6) and para (C2).

The positions on the ring are influenced by a combination of these effects. The position C6 is strongly activated as it is ortho to the powerful hydroxyl activating group and the methoxy group. The C3 position is meta to the hydroxyl and methoxy groups but ortho to the chloro and fluoro groups. Given the powerful activating nature of the hydroxyl and methoxy groups, electrophilic substitution is most likely to occur at the positions most strongly activated by them and least deactivated by the halogens. Therefore, the primary site for electrophilic attack is predicted to be the C6 position.

Competitive Nitration, Sulfonation, and Halogenation Reactions

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a classic electrophilic aromatic substitution. For this compound, the nitration is expected to be highly regioselective. Based on the analysis of directing effects, the nitro group is anticipated to substitute at the C6 position, which is ortho to the strongly activating hydroxyl and methoxy groups. This is supported by evidence from the nitration of structurally similar compounds. For instance, the nitration of 2-chloro-4-fluorotoluene derivatives often results in the introduction of the nitro group at the position analogous to C5 in the target molecule, which is ortho and para to activating groups. google.compatsnap.comgoogle.com The synthesis of 2-chloro-4-fluoro-5-nitrophenol also points towards the activation of the position ortho to the hydroxyl group. chemicalbook.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is another key EAS reaction. Similar to nitration, the sulfonation of this compound is predicted to occur at the most activated position. Therefore, the major product would be 2-chloro-4-fluoro-5-methoxy-6-hydroxybenzenesulfonic acid. The reaction would typically be carried out using concentrated sulfuric acid.

Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) onto the ring will also follow the established directing effects. The incoming halogen atom will be directed to the C6 position. The reaction can be carried out using elemental halogens (e.g., Br2 or Cl2) with a Lewis acid catalyst.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Chloro-4-fluoro-5-methoxy-6-nitrophenol |

| Sulfonation | SO₃ | 2-Chloro-4-fluoro-5-methoxy-6-hydroxybenzenesulfonic acid |

| Halogenation (e.g., Bromination) | Br⁺ | 6-Bromo-2-chloro-4-fluoro-5-methoxyphenol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. uomustansiriyah.edu.iqlibretexts.orgchemistrysteps.com The title compound, this compound, lacks such strong activating groups; the hydroxyl and methoxy groups are electron-donating, which disfavors the SNAr mechanism.

Reactivity at Halogenated Positions

For an SNAr reaction to occur on an aryl halide, the ring must be "activated" by electron-withdrawing groups. lumenlearning.com In the absence of such groups, as in this compound, the molecule is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions. uomustansiriyah.edu.iq

However, SNAr reactions on non-activated aryl halides can sometimes be achieved under harsh conditions, such as high temperatures and pressures, or by using very strong bases. pressbooks.pub In such a scenario, the relative leaving group ability of the halogens becomes a factor. In SNAr reactions on activated rings, fluoride is a better leaving group than chloride. nih.govmasterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. If a reaction were to be forced on this compound, it is plausible that the fluoride at C4 would be preferentially displaced over the chloride at C2.

Displacements Involving the Methoxy Group

The methoxy group is generally a poor leaving group in nucleophilic aromatic substitution reactions. Its displacement would require cleavage of a strong carbon-oxygen bond and is energetically unfavorable compared to the displacement of a halide. Therefore, nucleophilic displacement of the methoxy group in this compound is not a feasible reaction pathway under typical SNAr conditions.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of chemical transformations.

Etherification: The most common reaction of the phenolic hydroxyl group is its conversion to an ether. The Williamson ether synthesis is a widely used method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. For this compound, treatment with a base like sodium hydroxide followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding ether.

Esterification: The phenolic hydroxyl group can also be converted to an ester. This is typically achieved by reacting the phenol with an acyl halide or an acid anhydride in the presence of a base. For example, reaction with acetyl chloride in the presence of pyridine would yield 2-chloro-4-fluoro-5-methoxyphenyl acetate.

| Reaction | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaOH) 2. Alkyl halide (e.g., R-X) | Alkyl aryl ether |

| Esterification | Acyl halide (e.g., RCOCl) or Acid anhydride (e.g., (RCO)₂O) / Base | Aryl ester |

Oxidation Pathways and Mechanisms

The oxidation of phenols generally proceeds through the formation of a phenoxyl radical, which can then undergo further reactions to form quinones or polymeric materials. acs.orguc.pt For this compound, the oxidation is initiated by a one-electron transfer from the phenolic hydroxyl group, often facilitated by an oxidizing agent or electrochemical potential. uc.pt

The primary step is the abstraction of the hydrogen atom from the hydroxyl group, yielding a resonance-stabilized phenoxyl radical. The highest spin density of this radical is typically at the ortho- and para-positions relative to the oxygen atom. uc.pt The subsequent pathway can lead to the formation of benzoquinone derivatives. Given the substitution pattern, a plausible pathway involves the eventual formation of a quinone structure through oxidative demethylation or dechlorination, although complex reaction mixtures can be expected. The process is highly dependent on the specific oxidizing agent and reaction conditions. nih.gov

| Step | Process | Intermediate/Product | Mechanism Notes |

|---|---|---|---|

| 1 | Initial Oxidation | 2-Chloro-4-fluoro-5-methoxyphenoxyl radical | One-electron oxidation; formation of a resonance-stabilized radical. uc.pt |

| 2 | Radical Coupling / Further Oxidation | Dimeric products or Benzoquinone derivatives | The radical can couple with another radical or undergo further oxidation and rearrangement to form a quinone structure. acs.orgpearson.com |

Derivatization to Ethers, Esters, and Other Functional Groups

The phenolic hydroxyl group is the primary site for derivatization reactions, allowing for the synthesis of ethers and esters.

Ether Synthesis: The most common method for converting the phenol to an ether is the Williamson ether synthesis. byjus.comlibretexts.org This reaction involves deprotonating the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. Mild bases such as potassium carbonate are often sufficient for this transformation. orgchemres.org

Ester Synthesis: Esters are readily formed by reacting the phenol with an acyl chloride or an acid anhydride. libretexts.org These reactions are typically performed in the presence of a weak base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl). nih.gov While phenols react very slowly with carboxylic acids, their acylation with more reactive acylating agents is efficient. libretexts.org

| Derivative Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Ether (e.g., Methyl Ether) | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Solvent: Acetone or DMF, Heated | 1-Chloro-5-fluoro-2,4-dimethoxybenzene |

| Ester (e.g., Acetate Ester) | Acetyl chloride (CH₃COCl), Pyridine | Solvent: Dichloromethane, Room Temperature | 2-Chloro-4-fluoro-5-methoxyphenyl acetate |

Reactivity and Stability of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is generally stable under neutral and basic conditions. Its cleavage requires harsh acidic conditions.

The cleavage of aryl methyl ethers typically proceeds with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction. This results in the formation of a phenol and a methyl halide. libretexts.org The carbon-oxygen bond on the aromatic side is not cleaved due to the high energy required to form an unstable aryl cation and the difficulty of nucleophilic attack on an sp²-hybridized carbon. libretexts.orgrsc.org

| Condition | Reactivity | Products of Cleavage |

|---|---|---|

| Strong Acid (e.g., HBr, HI), Heat | Cleavage (O-demethylation) | 3-Chloro-5-fluorobenzene-1,2-diol and Methyl Halide |

| Basic, Neutral, or Weakly Acidic Conditions | Stable and Unreactive | No reaction |

Comparative Reactivity of Chlorine vs. Fluorine in the Aromatic Ring

The reactivity of the halogen substituents is highly dependent on the type of reaction, primarily divided into nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces a leaving group on an electron-poor aromatic ring. The established reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. nih.govmasterorganicchemistry.com This is contrary to the trend seen in SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). nih.gov Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate, thereby lowering the activation energy for the first step. masterorganicchemistry.comreddit.com Consequently, in a reaction with a strong nucleophile, the fluorine atom at the C-4 position would be preferentially substituted over the chlorine atom at the C-2 position, assuming the ring is sufficiently activated towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich aromatic ring. Both chlorine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. vedantu.comquora.com However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+R), stabilizing the carbocation intermediate (sigma complex) when attack occurs at these positions. vedantu.compressbooks.pub

| Reaction Type | Reactivity of Fluorine | Reactivity of Chlorine | Controlling Factor |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Better leaving group | Poorer leaving group | Electronegativity stabilizing the intermediate (Rate: F > Cl). masterorganicchemistry.com |

| Electrophilic Aromatic Substitution (EAS) | Stronger deactivator; ortho-, para-director | Weaker deactivator; ortho-, para-director | Inductive effect (-I) for deactivation; Resonance effect (+R) for directing. vedantu.compressbooks.pub |

In Depth Spectroscopic and Structural Characterization Studies of 2 Chloro 4 Fluoro 5 Methoxyphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete assignment of all proton and carbon signals of 2-Chloro-4-fluoro-5-methoxyphenol can be achieved.

To definitively assign the proton and carbon signals of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton coupling interactions within the molecule. For this compound, cross-peaks are expected between the aromatic protons, allowing for the establishment of their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. This allows for the direct assignment of protonated carbons in the aromatic ring and the methoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. In the case of this compound, NOESY can be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between, for example, the methoxy protons and the proton at C6.

By integrating the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, as detailed in the subsequent sections.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. The chemical shift of the fluorine nucleus in this compound is influenced by the electron-donating and -withdrawing effects of the other substituents on the aromatic ring. The presence of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing chloro group will affect the shielding of the fluorine nucleus. The ¹⁹F NMR spectrum is expected to show a single resonance, and its chemical shift provides valuable insight into the electronic nature of the substituted phenol (B47542). Furthermore, coupling between the fluorine nucleus and the neighboring aromatic protons (³JHF) can be observed in the ¹H and ¹⁹F NMR spectra, providing further confirmation of the substitution pattern.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts and coupling constants that reflect the unique electronic environment of each nucleus.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to display two signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the combined electronic effects of the chloro, fluoro, hydroxyl, and methoxy substituents. The methoxy group will exhibit a characteristic singlet in the upfield region of the spectrum. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atoms directly attached to the electronegative oxygen, chlorine, and fluorine atoms will be significantly deshielded and appear at lower field. The ipso-carbon attached to the fluorine atom will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

The following table provides predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H3 | 7.10 - 7.30 | - | ³JH3-F4 = 6-8 |

| H6 | 6.80 - 7.00 | - | ⁴JH6-F4 = 2-4 |

| OCH₃ | 3.80 - 4.00 | 55.0 - 57.0 | - |

| OH | Variable | - | - |

| C1 | - | 145.0 - 148.0 | |

| C2 | - | 115.0 - 118.0 | ²JC2-F4 = 20-25 |

| C3 | - | 118.0 - 122.0 | ³JC3-F4 = 8-12 |

| C4 | - | 150.0 - 155.0 (d) | ¹JC4-F4 = 240-260 |

| C5 | - | 140.0 - 143.0 | ²JC5-F4 = 15-20 |

| C6 | - | 110.0 - 114.0 | ³JC6-F4 = 3-5 |

Interactive Data Table: Predicted NMR Data for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H3 | 7.20 | - | ³JH3-F4 = 7 |

| H6 | 6.90 | - | ⁴JH6-F4 = 3 |

| OCH₃ | 3.90 | 56.0 | - |

| OH | 5.50 | - | - |

| C1 | - | 146.5 | |

| C2 | - | 116.5 | ²JC2-F4 = 22 |

| C3 | - | 120.0 | ³JC3-F4 = 10 |

| C4 | - | 152.5 (d) | ¹JC4-F4 = 250 |

| C5 | - | 141.5 | ²JC5-F4 = 18 |

| C6 | - | 112.0 | ³JC6-F4 = 4 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. The two techniques are complementary, as some vibrational modes may be more active in either the IR or Raman spectrum.

The vibrational spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of its functional groups.

O-H Stretching: A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness of this band is indicative of intermolecular hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ range.

C=C Stretching: The aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.

C-O Stretching: The C-O stretching vibrations of the phenol and methoxy groups are expected in the 1200-1300 cm⁻¹ (phenolic) and 1000-1100 cm⁻¹ (methoxy) regions.

C-Cl and C-F Stretching: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range, while the C-F stretching vibration gives a strong absorption in the 1000-1400 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H stretch | 3200 - 3600 (broad) | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR, Raman |

| C-F stretch | 1000 - 1400 | FT-IR |

| C-O stretch (phenol) | 1200 - 1300 | FT-IR |

| C-O stretch (methoxy) | 1000 - 1100 | FT-IR |

| C-Cl stretch | 600 - 800 | FT-IR, Raman |

Interactive Data Table: Predicted Vibrational Frequencies for this compound (Note: These are predicted values and may vary from experimental results.)

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| O-H stretch | 3400 (broad) | FT-IR |

| Aromatic C-H stretch | 3050 | FT-IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2940 | FT-IR, Raman |

| Aromatic C=C stretch | 1580, 1490 | FT-IR, Raman |

| C-F stretch | 1250 | FT-IR |

| C-O stretch (phenol) | 1280 | FT-IR |

| C-O stretch (methoxy) | 1050 | FT-IR |

| C-Cl stretch | 750 | FT-IR, Raman |

For molecules with rotational freedom, such as the methoxy group in this compound, different conformers may exist. These conformers can sometimes be distinguished by subtle shifts in their vibrational frequencies. By performing temperature-dependent FT-IR or Raman studies, it may be possible to observe changes in the relative intensities of certain bands, which can be attributed to a shift in the conformational equilibrium. Theoretical calculations of the vibrational spectra for different possible conformers can aid in the assignment of these experimental observations and provide insight into the preferred orientation of the methoxy group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

Precise Molecular Formula Determination and Fragmentation Pathway Analysis

The initial step in the HRMS analysis of this compound would be the determination of its exact mass. The molecular formula, C7H6ClFO2, leads to a theoretical monoisotopic mass that can be measured with high accuracy (typically within 5 ppm) by HRMS, confirming the elemental composition. The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern, with the relative abundance of the ions corresponding to the 35Cl and 37Cl isotopes being approximately 3:1 libretexts.org.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule would undergo fragmentation. The fragmentation pathways of halogenated phenols often involve the loss of the halogen atom as a radical or the elimination of a hydrogen halide molecule researchgate.net. For this compound, several fragmentation pathways can be postulated:

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion, which could be further stabilized by the methoxy and hydroxyl groups.

Elimination of HCl: A common pathway for chlorinated aromatic compounds, leading to the formation of a benzyne-type intermediate or a rearranged species.

Loss of a methyl radical (•CH3) from the methoxy group: This is a characteristic fragmentation for methoxylated aromatic compounds.

Loss of formaldehyde (CH2O) from the methoxy group: Another possible fragmentation route for methoxy-containing compounds.

Decarbonylation (loss of CO): Phenolic compounds can undergo ring cleavage and loss of carbon monoxide.

A plausible fragmentation pathway for this compound is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M]+• | [M-Cl]+ | •Cl | Ionized 4-fluoro-5-methoxyphenol |

| [M]+• | [M-CH3]+ | •CH3 | Ionized 2-chloro-4-fluorophenol |

| [M]+• | [M-HCHO]+• | HCHO | Ionized 2-chloro-4-fluorophenol |

| [M-Cl]+ | [M-Cl-CO]+ | CO | Ionized cyclopentadiene derivative |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would be crucial for confirming the proposed fragmentation pathways and gaining more detailed structural information. In an MS/MS experiment, the precursor ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions would be analyzed, providing a fragmentation fingerprint that is unique to the molecule's structure.

By analyzing the product ion spectrum, it would be possible to confirm the connectivity of the atoms and the positions of the substituents on the aromatic ring. For instance, the relative abundances of fragments resulting from the loss of chlorine versus the loss of a methyl radical could provide insights into the relative bond strengths and the stability of the resulting fragment ions. Studies on other halogenated phenols have demonstrated the utility of MS/MS in distinguishing between isomers and identifying unknown metabolites csic.es.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, we can predict its solid-state behavior by examining the crystal structures of related substituted phenols.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular interactions, including:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and will likely form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of the methoxy group or the fluorine atom. In many substituted phenols, hydrogen bonding is a dominant factor in determining the crystal packing. Studies on methoxyphenols have shown that they form strong intermolecular and intramolecular hydrogen bonds acs.orgnih.gov.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms on adjacent molecules. This type of interaction is increasingly recognized as an important force in crystal engineering.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (chloro, fluoro) substituents will influence the electrostatic potential of the aromatic ring and thus the nature of the π-π stacking.

The interplay of these interactions will lead to a specific three-dimensional packing arrangement in the crystal lattice. The analysis of Hirshfeld surfaces could be employed to visualize and quantify these intermolecular contacts nih.gov.

Conformational Analysis and Tautomerism in the Solid State

In the solid state, the conformation of the methoxy group relative to the aromatic ring will be a key structural feature. The rotational barrier around the C-O bond of the methoxy group is relatively low, but specific conformations may be favored in the crystal due to intermolecular interactions. Solid-state NMR spectroscopy, in conjunction with computational modeling, can be a powerful tool for analyzing the conformational properties of molecules in the solid state nih.gov.

Tautomerism is less likely for this molecule, as the phenolic form is expected to be significantly more stable than any potential keto tautomers. However, the possibility of proton transfer in the solid state, particularly in the context of strong hydrogen bonding, cannot be entirely ruled out without experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the nature of the chromophore and the presence of auxochromes.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, is expected to exhibit characteristic absorption bands arising from π→π* transitions within the benzene ring. The spectrum of phenol itself shows two main absorption bands, and the substituents on the ring in this compound will cause shifts in the positions and intensities of these bands.

The hydroxyl (-OH) and methoxy (-OCH3) groups are auxochromes that typically cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increase in intensity).

The chloro (-Cl) and fluoro (-F) groups, also considered auxochromes, will further modulate the absorption spectrum.

Based on data for related chlorophenols, the absorption maxima for this compound are anticipated in the range of 280-300 nm. The exact position of the absorption maxima will be influenced by the solvent polarity.

Phenolic compounds are often fluorescent, and the fluorescence spectrum of this compound would provide information about the excited state of the molecule. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and could be used to probe intermolecular interactions. Studies on phenol and its derivatives have shown that their fluorescence properties are influenced by pH and the formation of different ionic species in solution researchgate.netresearchgate.net. The presence of the heavy chlorine atom might lead to some quenching of the fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

| Spectroscopic Technique | Expected Observations for this compound (Inferred) |

| UV-Vis Absorption | π→π* transitions with absorption maxima expected around 280-300 nm. Substituent effects (OH, OCH3, Cl, F) will cause bathochromic and hyperchromic shifts compared to benzene. |

| Fluorescence Emission | Emission at wavelengths longer than the absorption maxima. Potential for fluorescence quenching due to the heavy-atom effect of chlorine. |

Electronic Transitions and Chromophoric Analysis

The ultraviolet-visible (UV-Vis) spectrum of substituted phenols is characterized by electronic transitions within the aromatic π-system. The parent chromophore, benzene, exhibits two primary absorption bands resulting from π→π* transitions. In substituted phenols like this compound, these transitions are altered by the presence of auxochromes. The hydroxyl, methoxy, chloro, and fluoro groups all possess non-bonding electron pairs (n-electrons) that can be delocalized into the π-electron system of the benzene ring.

This delocalization increases the electron density of the ring and alters the energy levels of the molecular orbitals. Specifically, the energy of the highest occupied molecular orbital (HOMO) is raised, which reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

The primary electronic transitions observed are of the π→π* type. The lone pairs on the oxygen atoms of the hydroxyl and methoxy groups, as well as on the halogen atoms, can also participate in n→π* transitions. However, in phenolic systems, these are typically much weaker in intensity and are often obscured by the strong π→π* absorption bands.

The substituents influence the spectrum in a cumulative manner. Electron-donating groups like hydroxyl and methoxy generally cause a significant red shift. mdpi.com Halogens can have a dual effect; while they are electron-withdrawing inductively, they act as π-donors through resonance, typically resulting in a net bathochromic shift. For instance, the UV spectrum of phenol in a non-polar solvent shows a primary absorption band around 270-280 nm, and the addition of chloro, fluoro, and methoxy groups is expected to shift this maximum to a longer wavelength. williams.edu

| Compound | Typical λmax (nm) | Transition Type | Expected Effect of Substituents (-Cl, -F, -OCH3) |

|---|---|---|---|

| Benzene | ~254 | π→π* (B-band) | N/A |

| Phenol | ~270-280 | π→π* (B-band) | Bathochromic shift relative to benzene due to -OH group. |

| This compound | >280 (Predicted) | π→π* | Cumulative bathochromic shift due to resonance effects of all four auxochromes. |

Solvent Effects on Electronic Spectra

The phenomenon where the position, and sometimes the intensity, of a spectral band changes with the polarity of the solvent is known as solvatochromism. wikipedia.org This effect is a result of differential solvation of the ground and excited electronic states of the molecule. vlabs.ac.in The nature of the solvent can lead to either a bathochromic shift (red shift) or a hypsochromic shift (blue shift). wikipedia.org

For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. tutorchase.com This results in a bathochromic shift. For example, the absorption maximum of 2,4-dichlorophenol shifts to longer wavelengths in more polar solvents. researchgate.netresearchgate.net

Conversely, for n→π* transitions, a hypsochromic shift is often observed with increasing solvent polarity, particularly in protic solvents (e.g., ethanol, water). This is because the non-bonding electrons of the ground state can form hydrogen bonds with the protic solvent molecules, leading to significant stabilization and lowering of the ground state energy. tutorchase.com This stabilization increases the energy required for the transition, causing a blue shift.

In the case of this compound, the primary π→π* transitions are expected to exhibit a positive solvatochromism (a bathochromic shift with increasing solvent polarity). The hydroxyl group is capable of acting as a hydrogen bond donor, and the oxygen and halogen atoms can act as hydrogen bond acceptors, leading to strong interactions with protic solvents. These interactions influence the stabilization of the electronic states and thus the position of the absorption maxima. researchgate.net Studies on similar compounds like 4-methoxyphenol and various chlorophenols confirm this general trend. researchgate.netresearchgate.netsielc.com

| Compound | Solvent | Solvent Type | λmax (nm) |

|---|---|---|---|

| Phenol | Isooctane | Non-polar | 271, 278 |

| Ethanol | Polar Protic | 273 | |

| 2-Chlorophenol | Methanol | Polar Protic | 275 |

| DMSO | Polar Aprotic | 280 | |

| 4-Methoxyphenol | Acidic Mobile Phase | Polar | 282 |

| Water/Methanol | Polar Protic | 293 |

An in-depth analysis of the electronic structure, reactivity, and molecular properties of this compound has been conducted using computational and theoretical methods. This investigation, employing Density Functional Theory (DFT) and other quantum chemical calculations, provides valuable insights into the molecule's behavior at the atomic level.

Applications of 2 Chloro 4 Fluoro 5 Methoxyphenol As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The structure of 2-Chloro-4-fluoro-5-methoxyphenol is particularly amenable to the construction of heterocyclic rings, which are core components of many functional molecules. The phenolic hydroxyl group can be readily converted into other functionalities, initiating cyclization reactions to form diverse heterocyclic frameworks.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that can be efficiently synthesized from chalcone precursors. This compound can serve as a key starting material for the synthesis of highly substituted chalcones, which are then cyclized to form pyrazoline derivatives.

The synthetic pathway commences with the conversion of the phenol (B47542) to a corresponding acetophenone. A common method for this transformation is the Fries rearrangement of an ester derivative or through direct Friedel-Crafts acylation. Once the acetophenone intermediate, specifically 1-(3-chloro-5-fluoro-2-hydroxy-4-methoxyphenyl)ethanone, is obtained, it can undergo a Claisen-Schmidt condensation with a variety of substituted benzaldehydes. This base-catalyzed reaction yields chalcones, which are α,β-unsaturated ketones.

The final step in the synthesis of pyrazoline derivatives involves the cyclization of the chalcone intermediate. This is typically achieved by reacting the chalcone with hydrazine hydrate in the presence of a catalyst, such as acetic acid. The reaction proceeds via an intramolecular Michael addition, leading to the formation of the 3,5-disubstituted-4,5-dihydro-1H-pyrazole ring system.

Table 1: Proposed Synthesis of Pyrazoline Derivatives from this compound

| Step | Reaction | Reactants | Product |

| 1 | Acetophenone Formation | This compound, Acetylating Agent | 1-(3-chloro-5-fluoro-2-hydroxy-4-methoxyphenyl)ethanone |

| 2 | Chalcone Synthesis (Claisen-Schmidt Condensation) | Acetophenone intermediate, Substituted Benzaldehyde | Substituted Chalcone |

| 3 | Pyrazoline Formation (Cyclization) | Chalcone intermediate, Hydrazine Hydrate | Substituted Pyrazoline Derivative |

This table outlines a plausible synthetic route based on established organic chemistry principles.

Formation of Other Nitrogen-Containing Heterocycles

Beyond pyrazolines, the structural features of this compound enable its use as a precursor for other significant nitrogen-containing heterocycles. The reactivity of the phenol and the potential for further functionalization of the aromatic ring allow for the construction of fused heterocyclic systems. For instance, derivatization of the hydroxyl group and subsequent reactions can lead to the formation of benzoxazines or other related structures through cyclization with appropriate nitrogen-containing reagents. The presence of halogen atoms also offers sites for transition metal-catalyzed cross-coupling reactions to introduce nitrogen-based substituents, which can then be incorporated into a heterocyclic ring.

Scaffold for Aryl Ether and Polyaromatic Systems Construction

The phenolic hydroxyl group of this compound is a key handle for the construction of aryl ether and more complex polyaromatic systems. These structures are integral to many advanced materials and complex organic molecules.

One of the most direct applications is in the Williamson ether synthesis , where the phenol is first deprotonated with a base to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to form an alkyl aryl ether. This method is highly efficient for forming ethers with primary alkyl halides.

For the synthesis of diaryl ethers, a common and powerful method is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. In this context, this compound can act as the nucleophilic phenol component, reacting with a different aryl halide to produce an unsymmetrical diaryl ether. The reaction typically requires a copper catalyst and a base and is often carried out in a non-polar solvent like toluene or xylene. The electronic properties of the coupling partners are crucial; the reaction is generally favored between electron-rich phenols and electron-poor aryl halides.

The chloro and fluoro substituents on the phenol ring also provide handles for further elaboration into polyaromatic systems through various cross-coupling reactions, such as Suzuki or Stille couplings, after appropriate derivatization (e.g., conversion to a boronic ester or organostannane).

Table 2: Key Reactions for Aryl Ether Synthesis

Derivatization for Exploring Structure-Reactivity Relationships in Chemical Catalysis

The strategic modification of a synthetic building block is a cornerstone of advancing chemical catalysis. By systematically altering the structure of a parent molecule and evaluating the performance of the resulting derivatives in a catalytic cycle, researchers can elucidate fundamental structure-reactivity relationships. This compound, with its distinct pattern of electronic and steric features, presents a valuable scaffold for such investigations. Derivatization of this compound allows for a nuanced exploration of how substituent effects influence the efficacy and selectivity of a catalyst.

The primary sites for derivatization on the this compound backbone are the phenolic hydroxyl group and the aromatic ring itself, through electrophilic or nucleophilic aromatic substitution, where feasible. These modifications can lead to the synthesis of a library of ligands or catalyst precursors, each with tailored properties.

The electronic nature of the substituents on the phenyl ring plays a pivotal role in modulating the electron density of a resulting catalyst. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the catalytic activity. In many catalytic systems, particularly in transition metal catalysis, the electronic properties of the ligands attached to the metal center are critical. Electron-rich ligands can enhance the catalytic activity in certain reactions, such as oxidative additions, by increasing the electron density on the metal. Conversely, electron-poor ligands may be beneficial in reductive elimination steps.

Steric hindrance is another critical factor that can be fine-tuned through derivatization. The introduction of bulky substituents near a catalytically active site can create a specific steric environment that influences substrate binding and can lead to enhanced selectivity, for example, in asymmetric catalysis.

To illustrate how derivatization of a phenolic compound can be used to probe structure-reactivity relationships, consider a hypothetical study where derivatives of this compound are used to synthesize ligands for a palladium-catalyzed cross-coupling reaction. The phenolic hydroxyl group can be functionalized to introduce a coordinating group, such as a phosphine or an imine, which can then bind to the metal center.

Table 1: Hypothetical Derivatization of this compound for a Suzuki-Miyaura Cross-Coupling Reaction

| Derivative | Modification | Expected Electronic Effect | Expected Steric Effect | Hypothetical Yield (%) |

| 1 | O-P(t-Bu)₂ | Strong electron-donating phosphine | High steric hindrance | 95 |

| 2 | O-P(Ph)₂ | Electron-donating phosphine | Moderate steric hindrance | 88 |

| 3 | O-CH₂-Pyridine | Weakly coordinating nitrogen | Low steric hindrance | 75 |

| 4 | O-P(C₆F₅)₂ | Electron-withdrawing phosphine | Moderate steric hindrance | 65 |

In this hypothetical scenario, the variation in the phosphine ligand attached to the oxygen atom of the parent phenol allows for a systematic study of both electronic and steric effects. The tert-butyl phosphine derivative (Derivative 1) would be expected to be a strong electron-donating ligand with significant steric bulk, potentially leading to a highly active and selective catalyst. In contrast, the pentafluorophenyl phosphine derivative (Derivative 4) would be electron-withdrawing, which could have a different impact on the catalytic cycle. The pyridyl derivative (Derivative 3) introduces a different type of coordinating atom (nitrogen) with less steric bulk.

Further derivatization could involve modification of the aromatic ring itself, although the existing substitution pattern of this compound makes this more challenging. However, if a related phenol with more accessible sites were used, the introduction of additional substituents on the ring would provide another layer of tuning for the catalytic system.

Table 2: Research Findings on the Impact of Phenolic Ligand Substitution on Catalysis

| Catalyst System | Phenolic Ligand Modification | Observation |

| Pd/Phosphine | Introduction of bulky ortho-substituents | Increased selectivity in cross-coupling reactions due to steric hindrance around the metal center. |

| Cu/Phenanthroline | Addition of electron-withdrawing groups | Enhanced catalytic activity in oxidation reactions by modulating the redox potential of the copper center. |

| Rh/Diphosphine | Variation of para-substituents from -OMe to -CF₃ | Systematic change in reaction rate, demonstrating electronic control over the catalytic cycle. |

These examples from the broader field of catalysis using substituted phenols underscore the principles that would be applied in studies involving derivatives of this compound. By carefully designing and synthesizing a range of derivatives and correlating their structural features with their catalytic performance, it is possible to develop a deep understanding of the underlying mechanisms and to design more efficient and selective catalysts for advanced organic synthesis.

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Fluoro 5 Methoxyphenol

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of highly substituted phenols like 2-Chloro-4-fluoro-5-methoxyphenol often relies on classical multi-step methods that can be inefficient. nih.govnih.gov Future research should focus on developing novel synthetic strategies that offer higher yields, greater regiochemical control, and improved sustainability.

One promising avenue is the ipso-hydroxylation of a corresponding arylboronic acid, specifically 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. nih.govsigmaaldrich.com This method uses readily available and low-toxicity boronic acids and can be performed under mild, environmentally friendly conditions, for instance, using aqueous hydrogen peroxide as an oxidant. nih.govrsc.org Such a route would represent a significant improvement over traditional methods that may involve harsh conditions or toxic reagents. nih.gov

Another innovative approach involves the strategic construction of the aromatic ring with the desired substitution pattern already in place. A one-step conversion of readily available hydroxypyrones and nitroalkenes has been shown to produce highly substituted phenols with complete regiochemical control and in high yields. nih.govoregonstate.edu Adapting this methodology for the synthesis of this compound could provide a highly convergent and efficient route.

A comparison of potential future synthetic routes is presented below.

| Synthetic Strategy | Key Precursors | Potential Advantages | Research Focus |

| ipso-Hydroxylation | 2-Chloro-4-fluoro-5-methoxyphenylboronic acid | Mild conditions, high yields, low toxicity, green oxidants (e.g., H₂O₂). nih.govorganic-chemistry.org | Optimization of reaction conditions (catalyst, solvent, oxidant) for this specific substrate. |

| Pyrone/Nitroalkene Cascade | Substituted hydroxypyrone and a corresponding nitroalkene | High regiochemical control, one-step phenol (B47542) formation, access to complex substitution patterns. nih.govoregonstate.edu | Design and synthesis of the specific pyrone and nitroalkene precursors required. |

| Catalytic Hydroxylation of Aryl Halides | 1,2-Dichloro-4-fluoro-5-methoxybenzene | Direct conversion of C-X to C-OH, potential for broad functional group tolerance. organic-chemistry.org | Screening of palladium or nickel-based catalytic systems for selective hydroxylation. organic-chemistry.org |

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The reactivity of this compound is largely dictated by its existing functional groups. Future research should explore unconventional reactivity patterns and the use of novel catalytic systems to functionalize the molecule in new ways.

A key area of interest is the catalytic C-H functionalization of the single remaining hydrogen atom on the aromatic ring. This would allow for the late-stage introduction of new functional groups without the need for pre-functionalized starting materials. Recent advances in transition-metal catalysis, particularly with palladium, could facilitate bond formation at the ortho-position to the hydroxyl group. oregonstate.edu

Furthermore, the development of novel catalyst systems could enable selective transformations of the existing chloro or fluoro substituents. For instance, nickel-catalyzed systems have been shown to be highly efficient for the hydroxylation of (hetero)aryl halides using water as the hydroxyl source, which could be explored for selectively replacing the chlorine atom. organic-chemistry.org Another approach could be the use of bismuth(V) arylating agents, which have been used for the C-O arylation of guaiacols, in a sequence of arylation and deoxygenative rearomatization to build more complex phenol structures. acs.org

Advanced In Silico Design and Machine Learning for Predictive Chemistry

Computational tools are set to revolutionize chemical synthesis and discovery. rsc.orgnih.gov For this compound, in silico design and machine learning (ML) offer powerful avenues for future exploration.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions, including yields and side products. nih.gov This predictive power can be harnessed to rapidly screen potential synthetic routes for this compound and its derivatives, saving significant time and resources in the lab. nih.govnih.gov For example, an ML model could predict the success of a proposed C-H functionalization reaction under various catalytic conditions.

Beyond predicting reactivity, these computational approaches can be used for the rational design of new molecules with specific desired properties. arxiv.org By building models that correlate the structure of phenol derivatives with their activity, researchers could design novel compounds based on the this compound scaffold for applications in materials science or as pharmaceutical intermediates.

| Computational Application | Objective | Methodology | Potential Impact |

| Reaction Outcome Prediction | Predict the yield and regioselectivity of novel synthetic transformations. | Supervised machine learning trained on reaction databases. nih.gov | Accelerate the development and optimization of synthetic routes. rsc.org |

| Retrosynthesis Planning | Identify viable synthetic pathways starting from simple precursors. | Algorithm-based retrosynthetic analysis, potentially guided by ML. rsc.org | Propose non-obvious and efficient routes for synthesis. |

| Molecular Property Prediction | Forecast physical, chemical, or biological properties of novel derivatives. | Quantitative Structure-Property Relationship (QSPR) models; ML models like EMLM. nih.govresearchgate.net | Guide the design of new functional molecules for specific applications. |

| Catalyst Design | Design novel catalysts for selective functionalization of the phenol ring. | Computational screening of catalyst-substrate interactions. | Discover highly efficient and selective catalysts for desired transformations. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. nih.govteknoscienze.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a critical future direction.

Steps such as nitration or halogenation, which are often part of the synthesis of substituted phenols, can be hazardous in batch mode due to their exothermic nature. researchgate.net Flow reactors mitigate these risks by using small reaction volumes and providing superior heat transfer. nih.gov A continuous-flow process for a related intermediate, 4-Fluoro-2-methoxy-5-nitrophenol, has already been developed, highlighting the feasibility and benefits of this approach, which resulted in a significant yield increase from 67% in batch to 83% in flow. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid synthesis and screening of a library of derivatives based on the this compound core. This high-throughput experimentation can accelerate the discovery of new molecules with valuable properties. thalesnano.com

Investigation of Solid-State Chemistry and Polymorphism for Enhanced Synthetic Control

The solid-state structure of a chemical compound can significantly influence its physical properties and reactivity. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key aspect of solid-state chemistry. To date, the solid-state properties of this compound remain largely unexplored.

Future research should focus on a systematic investigation of its crystallization behavior to identify and characterize any potential polymorphs. Different polymorphs can exhibit variations in solubility, melting point, and stability, which are critical parameters in both the synthesis and formulation of chemical products.

Furthermore, understanding the crystal structure can provide opportunities for solid-state reactions, potentially offering unique selectivity compared to solution-phase chemistry. By controlling the crystalline form of either the starting materials or intermediates, it may be possible to direct the outcome of a reaction, leading to enhanced synthetic control and potentially eliminating the need for certain protecting groups or purification steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-5-methoxyphenol, and how can purity be ensured?

- Methodology : Start with halogenated phenol precursors (e.g., 5-amino-2-chloro-4-fluorophenol ) and perform selective methoxylation using methylating agents (e.g., dimethyl sulfate) under alkaline conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Validate using melting point analysis and GC-MS to detect residual solvents .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- 1H NMR : Identify aromatic protons split by adjacent substituents; the methoxy group (-OCH3) at C5 appears as a singlet (~δ 3.8 ppm), while fluorine and chlorine induce deshielding and splitting in neighboring protons .

- 13C NMR : Assign carbons using DEPT-135, noting the methoxy carbon at ~δ 55 ppm and halogen-substituted carbons (C-Cl: ~δ 120-130 ppm; C-F: ~δ 150-160 ppm) .

- IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

Q. What are the key safety considerations for handling this compound in the lab?